4-Methylamino antipyrine hydrochloride chemical properties
4-Methylamino antipyrine hydrochloride chemical properties
An In-depth Technical Guide to 4-Methylamino antipyrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylamino antipyrine hydrochloride is a primary active metabolite of the prodrug Metamizole (also known as Dipyrone), a pyrazolone derivative.[1][2][3][4] Metamizole is a non-steroidal anti-inflammatory drug (NSAID) widely used as a potent non-opioid analgesic and antipyretic.[2][3][5] Following administration, Metamizole is rapidly and non-enzymatically hydrolyzed in the gastrointestinal tract to form 4-Methylamino antipyrine (MAA), which is responsible for the majority of its pharmacological effects.[3][4] This compound exhibits significant analgesic, antipyretic, and comparatively weak anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical properties, biological activity, and key experimental protocols related to 4-Methylamino antipyrine hydrochloride.
Chemical and Physical Properties
The fundamental chemical and physical properties of 4-Methylamino antipyrine hydrochloride are summarized in the table below. This data is essential for experimental design, formulation, and analytical method development.
| Property | Value | References |
| IUPAC Name | 1,2-dihydro-1,5-dimethyl-4-(methylamino)-2-phenyl-3H-pyrazol-3-one, monohydrochloride | [4] |
| Synonyms | 4-Methylaminophenazone HCl, Noramidopyrine HCl, Noraminopyrine HCl, Metamizole Impurity C | [4] |
| CAS Number | 856307-27-2 | [1][3][4][5] |
| Chemical Formula | C₁₂H₁₆ClN₃O (or C₁₂H₁₅N₃O · HCl) | [1][3][4] |
| Molecular Weight | 253.73 g/mol | [1][3][4][5] |
| Appearance | Solid | [4][6] |
| Purity | ≥95% | [4] |
| Solubility | Soluble in Water.[4] Soluble in various solvent systems including DMSO, PEG300, Tween-80, and saline.[7] | [4][7] |
| Storage (Powder) | 3 years at -20°C | [1] |
| Storage (In Solvent) | 6 months at -80°C; 1 month at -20°C | [7][8] |
| SMILES | O=C1N(C2=CC=CC=C2)N(C)C(C)=C1NC.Cl | [4] |
| InChI Key | NNONRTWOIVTAHL-UHFFFAOYSA-N | [4] |
Biological Activity and Signaling Pathway
4-Methylamino antipyrine (MAA) is the principal pharmacologically active metabolite of Metamizole.[3][9] Its mechanism of action is primarily centered on the inhibition of prostaglandin synthesis through the cyclooxygenase (COX) pathway.
Mechanism of Action: MAA functions as a non-selective inhibitor of COX enzymes (COX-1, COX-2, and COX-3).[1][2] By blocking these enzymes, it prevents the conversion of arachidonic acid into prostaglandins, such as Prostaglandin E₂ (PGE₂).[4] Prostaglandins are key mediators of inflammation, pain, and fever. The reduction in PGE₂ levels in the central and peripheral nervous systems is believed to be the primary driver of the analgesic and antipyretic effects of the compound.[4] For instance, MAA (at 0.1 mM) has been shown to inhibit PGE₂ production in isolated mouse peritoneal macrophages.[4]
Metabolic Pathway: Metamizole is a prodrug that undergoes a well-defined metabolic cascade. It is first non-enzymatically hydrolyzed to the active MAA. MAA is then further metabolized in the liver via oxidation and demethylation to other metabolites like 4-formylaminoantipyrine (FAA) and 4-aminoantipyrine (AA), which also contribute to the overall pharmacological profile.[3][10]
Experimental Protocols
Synthesis Protocols
The synthesis of 4-Methylamino antipyrine typically starts from 4-aminoantipyrine.
1. Modern Synthesis via Methylation with Dimethyl Carbonate [11] This method presents a more environmentally friendly route.
-
Raw Material: 4-aminoantipyrine (Formula I).
-
Reagents: Dimethyl carbonate (methylating agent), macroporous weakly basic styrene-type anion exchange resin (solid base).
-
Solvent/Medium: 1-methyl-3-butylimidazolium tetrafluoroborate ionic liquid.
-
Procedure: The reaction involves a one-step methylation of 4-aminoantipyrine with dimethyl carbonate. The reaction is carried out in the ionic liquid medium under the action of the solid base to yield 4-Methylamino antipyrine (Formula II).
-
Advantages: This process is described as easy to operate, yielding high product purity, and being safer and more suitable for industrialized production compared to traditional methods.[11]
2. Traditional Industrial Synthesis [11] This older method involves multiple steps.
-
Step 1: Formylation: 4-aminoantipyrine is formylated using formic acid to generate 4-(formamido group) phenazone.
-
Step 2: Methylation: The product from step 1 is then methylated using dimethyl sulfate under basic conditions to produce 4-formyl methylamino antipyrine.
-
Step 3: Hydrolysis: The formyl group is removed by sulfuric acid hydrolysis, followed by neutralization, to yield the final 4-Methylamino antipyrine product.
Analytical Protocol: Quantification in Human Plasma via HPLC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly specific and sensitive technique for quantifying MAA in biological matrices like human plasma.[12][13]
1. Sample Preparation (Protein Precipitation) [13]
-
Objective: To remove proteins from the plasma sample that would interfere with the analysis.
-
Procedure: A small volume of human plasma (e.g., 100 µL) is mixed with a protein precipitating agent, typically acetonitrile. An internal standard (e.g., 4-Methylamino antipyrine-d3) is added before precipitation to ensure accurate quantification.[13] The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant, containing the analyte and internal standard, is collected for injection into the HPLC system.
2. Chromatographic Separation [13]
-
Objective: To separate the analyte (MAA) from other components in the sample extract.
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column, such as a YMC-Pack SIL (100 × 2.0 mm; S-5 μm), is effective.[13] Alternatively, a reverse-phase column can be used.[12]
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile, water, and formic acid is used for separation in HILIC mode.[13]
-
Flow Rate: A typical flow rate is maintained to achieve good peak shape and separation.
3. Mass Spectrometric Detection [13]
-
Objective: To detect and quantify the separated analyte with high specificity.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
MAA: m/z 218.2 → 56.2
-
MAA-d3 (Internal Standard): m/z 221.2 → 56.2
-
-
Quantification: A calibration curve is constructed using known concentrations of MAA standards. The concentration of MAA in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The linear range for this method can be from 0.100 to 20 µg/mL.[13]
References
- 1. 4-Methylamino antipyrine hydrochloride | COX | TargetMol [targetmol.com]
- 2. 4-Methylamino antipyrine | CAS#:519-98-2 | Chemsrc [chemsrc.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 4-Methylamino antipyrine hydrochloride | COX Inhibitor | DC Chemicals [dcchemicals.com]
- 6. 4-Methylamino antipyrine | CymitQuimica [cymitquimica.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. HPLC MS Method for Analysis of Metamizole and 4-methylaminoantipyrine (4-MAA) on Primesep SB Column | SIELC Technologies [sielc.com]
- 11. CN105801487A - Preparation method of 4-methylaminoantipyrine - Google Patents [patents.google.com]
- 12. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
